pppApA
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: pppApA is synthesized through the conjugation of two ATP molecules. The reaction involves the formation of a phosphodiester bond between the 5’-phosphate group of one ATP molecule and the 3’-hydroxyl group of another ATP molecule . This process is typically catalyzed by specific enzymes that facilitate the formation of the linear dinucleotide structure.
Industrial Production Methods: Industrial production of this compound involves enzymatic synthesis using purified enzymes that catalyze the formation of the compound. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: pppApA undergoes various chemical reactions, including hydrolysis and enzymatic degradation. It is a substrate for enzymes that produce cyclic diadenosine monophosphate (c-diAMP) and cyclic oligoadenylates .
Common Reagents and Conditions: The hydrolysis of this compound can be catalyzed by specific nucleases that cleave the phosphodiester bonds. Enzymatic reactions involving this compound typically require the presence of metal ions such as magnesium or manganese to facilitate the catalytic activity .
Major Products Formed: The major products formed from the reactions involving this compound include cyclic diadenosine monophosphate (c-diAMP) and cyclic oligoadenylates. These products play crucial roles in bacterial signaling and regulatory pathways .
Scientific Research Applications
pppApA has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as an intermediate in the study of bacterial signaling pathways and the production of cyclic nucleotides . In biology, this compound is utilized to investigate the mechanisms of nucleotide signaling and regulation in bacterial cells . In medicine, it serves as a tool to explore potential therapeutic targets for bacterial infections and other diseases .
Mechanism of Action
The mechanism of action of pppApA involves its role as an intermediate in the enzymatic production of cyclic diadenosine monophosphate (c-diAMP) and cyclic oligoadenylates . These cyclic nucleotides act as second messengers in bacterial cells, regulating various cellular processes such as cell wall homeostasis, DNA repair, and stress response . The molecular targets of this compound include enzymes involved in nucleotide synthesis and degradation, as well as proteins that bind to cyclic nucleotides to mediate their signaling effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to pppApA include other linear dinucleotides and cyclic nucleotides such as cyclic diadenosine monophosphate (c-diAMP) and cyclic oligoadenylates .
Uniqueness: What sets this compound apart from other similar compounds is its specific role as an intermediate in the production of c-diAMP and cyclic oligoadenylates. This unique function makes it a valuable tool for studying bacterial signaling pathways and developing potential therapeutic strategies .
Properties
Molecular Formula |
C20H28N10O19P4 |
---|---|
Molecular Weight |
836.4 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C20H28N10O19P4/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)11(31)7(45-19)1-43-51(37,38)47-14-8(2-44-52(39,40)49-53(41,42)48-50(34,35)36)46-20(13(14)33)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-33H,1-2H2,(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26)(H2,34,35,36)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
InChI Key |
QHDLNUXBTZGUIH-XPWFQUROSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Origin of Product |
United States |
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